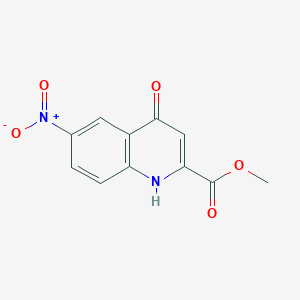

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Descripción general

Descripción

Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .

Synthesis Analysis

Conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This motivated researchers to adopt a much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .Chemical Reactions Analysis

Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .Aplicaciones Científicas De Investigación

Role in Synthetic Chemistry

“Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” plays a significant role in synthetic chemistry . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis of Fused Heterocycles

This compound is valuable in drug research and development due to its interesting pharmaceutical and biological activities . It is used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Drug Research and Development

The pharmaceutical and biological importance of quinones, the parent heterocycle, is based upon their utilities as drugs isolated from naturally occurring compounds . For example, quinines from Cinchona bark have been isolated from natural sources .

Synthesis of Quinoline Derivatives

“Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is used in the synthesis of quinoline derivatives . These derivatives have a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Green and Clean Syntheses

This compound is used in green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . The methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Thermal Decarbonylation

“Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is used in thermal decarbonylation . This process involves the removal of a carbonyl group from organic compounds .

Mecanismo De Acción

Target of Action

It is known that quinoline derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNPBZVQMSFLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.